2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole
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Overview
Description
2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole is a useful research compound. Its molecular formula is C14H10ClNO and its molecular weight is 243.69. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- 2-Substituted benzoxazoles, including derivatives like 2-(2-chlorophenyl)-5-methyl-1,3-benzoxazole, can be synthesized via Cu-catalysed intramolecular coupling cyclization reactions. This method efficiently synthesizes a wide range of benzoxazoles from N-(2-iodo-/bromo-/chlorophenyl)benzamides under mild conditions (Wu et al., 2014).
Biological and Medicinal Applications
- Benzoxazoles, including variants of this compound, have demonstrated antimicrobial activities. The synthesis of such derivatives from various ester ethoxycarbonylhydrazones with primary amines has shown effectiveness against various microorganisms (Bektaş et al., 2007).
- Certain 2-halogenatedphenyl benzoxazoles, closely related to this compound, have been designed and synthesized, displaying significant anti-inflammatory and cytotoxic activities. This includes inhibiting human prostate carcinoma epithelial cell lines (Thakral et al., 2022).
- The anti-allergic activity of benoxaprofen, a compound structurally similar to this compound, has been studied, revealing its efficacy in reducing anaphylactic mediator release in animal models (Boot et al., 1982).
Photophysical Properties
- Novel fluorescent 2-(2-aminofluorophenyl)benzoxazoles, which include derivatives of this compound, have been synthesized, displaying unique photophysical properties like blue and green fluorescence affected by solvent polarity (Tanaka & Komiya, 2002).
Mechanism of Action
Target of Action
Similar compounds such as clomazone and Profenofos have been studied Clomazone is an agricultural herbicide, and Profenofos is an organophosphate insecticide Both interact with specific enzymes or receptors in their target organisms
Mode of Action
Clomazone suppresses the biosynthesis of chlorophyll and other plant pigments , while Profenofos inhibits the acetylcholinesterase enzyme . The interaction of 2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole with its targets may result in changes at the molecular level, affecting the normal functioning of the target organism.
Biochemical Pathways
For instance, Clomazone affects the pathway of chlorophyll biosynthesis , and Profenofos affects the acetylcholine neurotransmission pathway .
Pharmacokinetics
Similar compounds like clomazone are known to be highly soluble in water and quite volatile . Cenobamate, another related compound, is rapidly absorbed with a bioavailability of >88%, primarily metabolized in the liver, and excreted mainly via urine .
Result of Action
For instance, Clomazone is used to control broad-leaved weeds and grasses in a variety of crops , and Profenofos is used against lepidopteran insects .
Action Environment
Clomazone is known to be relatively volatile and may be prone to drift . It also undergoes biological degradation, exhibiting a soil half-life of one to four months .
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-methyl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-6-7-13-12(8-9)16-14(17-13)10-4-2-3-5-11(10)15/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKPHBXFLWSHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.